molecular formula C9H19NO B1273245 4-(4-Piperidyl)-1-butanol CAS No. 57614-92-3

4-(4-Piperidyl)-1-butanol

Cat. No.: B1273245
CAS No.: 57614-92-3
M. Wt: 157.25 g/mol
InChI Key: YRKCHKQZWFMCPB-UHFFFAOYSA-N
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Description

4-(4-Piperidyl)-1-butanol is an organic compound that features a piperidine ring attached to a butanol chain Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Piperidyl)-1-butanol typically involves the reduction of 4-piperidone derivatives. One common method is the hydrogenation of 4-piperidone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as palladium on carbon can further enhance the efficiency of the hydrogenation process.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Piperidyl)-1-butanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperidines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidines with various functional groups.

Scientific Research Applications

4-(4-Piperidyl)-1-butanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Piperidyl)-1-butanol involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, leading to a range of biological effects. The hydroxyl group in the butanol chain can also participate in hydrogen bonding, further influencing the compound’s activity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

    4-(4-Piperidyl)pyridine: A compound with a similar piperidine ring but different substituents.

    N-(1-phenethyl-4-piperidinyl)propionanilide (Fentanyl): A well-known narcotic analgesic with a piperidine ring.

    4-(4-Piperidyl)-1,2,5,6-tetrahydropyridine: Another piperidine derivative with different structural features.

Uniqueness: 4-(4-Piperidyl)-1-butanol is unique due to the presence of both the piperidine ring and the butanol chain, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

4-piperidin-4-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c11-8-2-1-3-9-4-6-10-7-5-9/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKCHKQZWFMCPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382795
Record name 4-(4-Piperidyl)-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57614-92-3
Record name 4-(4-Piperidyl)-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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